molecular formula C8H9ClFNO B13075218 2-Chloro-4-(2-fluoroethoxy)aniline

2-Chloro-4-(2-fluoroethoxy)aniline

Cat. No.: B13075218
M. Wt: 189.61 g/mol
InChI Key: YENKMQGRIILCSB-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-fluoroethoxy)aniline is an organic compound with the molecular formula C8H9ClFNO It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 2-position and a 2-fluoroethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-fluoroethoxy)aniline typically involves the following steps:

    Nitration of Chlorobenzene: Chlorobenzene is nitrated to form 2-chloronitrobenzene.

    Reduction: The nitro group in 2-chloronitrobenzene is reduced to form 2-chloroaniline.

    Etherification: 2-Chloroaniline is then reacted with 2-fluoroethanol under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-fluoroethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 2-chloro-4-(2-fluoroethoxy)nitrobenzene.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

2-Chloro-4-(2-fluoroethoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-fluoroethoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or interacting with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroaniline: Lacks the 2-fluoroethoxy group, making it less versatile in certain reactions.

    4-Fluoroaniline: Lacks the chlorine atom, affecting its reactivity and applications.

    2-Chloro-4-nitroaniline: Contains a nitro group instead of the 2-fluoroethoxy group, leading to different chemical properties.

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

2-chloro-4-(2-fluoroethoxy)aniline

InChI

InChI=1S/C8H9ClFNO/c9-7-5-6(12-4-3-10)1-2-8(7)11/h1-2,5H,3-4,11H2

InChI Key

YENKMQGRIILCSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCF)Cl)N

Origin of Product

United States

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